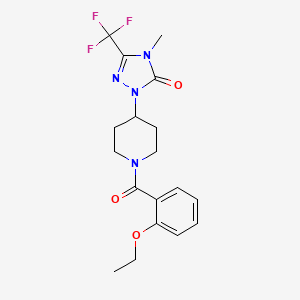

1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 2034298-33-2

Cat. No.: VC4771287

Molecular Formula: C18H21F3N4O3

Molecular Weight: 398.386

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034298-33-2 |

|---|---|

| Molecular Formula | C18H21F3N4O3 |

| Molecular Weight | 398.386 |

| IUPAC Name | 2-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C18H21F3N4O3/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 |

| Standard InChI Key | GZJOEKQOQAKDKI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |

Introduction

1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound belonging to the triazole class, characterized by its five-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features that could be leveraged in pharmaceutical development.

Chemical Formula and Molecular Weight

-

Molecular Formula: C19H22F3N5O2

-

Molecular Weight: 409.41 g/mol

Structural Features

The compound features a piperidine ring connected to a triazole moiety, with ethoxy and trifluoromethyl substituents. These substituents play a crucial role in its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic chemistry reactions. Key steps often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time are critical for optimizing yield and purity.

Biological Activities

Triazole derivatives, including this compound, are known for their diverse biological activities, such as antifungal, antibacterial, and anticancer properties. The presence of a piperidine ring and trifluoromethyl group enhances its pharmacological profile.

Analytical Techniques

The identity and purity of synthesized compounds can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry.

Comparison with Similar Compounds

Other triazole derivatives have shown promising biological activities. For instance, compounds like 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides have demonstrated anti-influenza activity by disrupting the PA-PB1 interface of the influenza A virus polymerase . Similarly, 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, another triazole derivative, shares structural similarities but lacks detailed biological activity reports .

Data Table: Comparison of Triazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | C19H22F3N5O2 | 409.41 | Potential antifungal, antibacterial, anticancer |

| 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | C23H26N4O3 | 406.5 | Limited reports |

| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides | Variable | Variable | Anti-influenza |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume